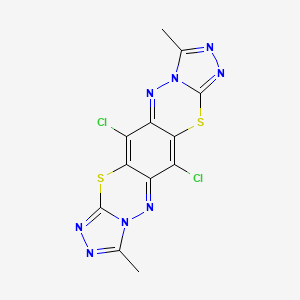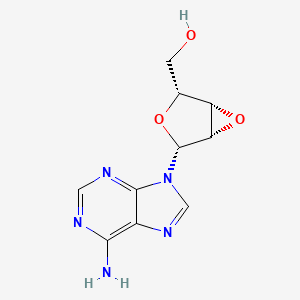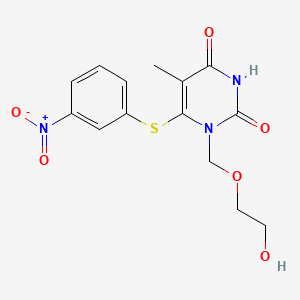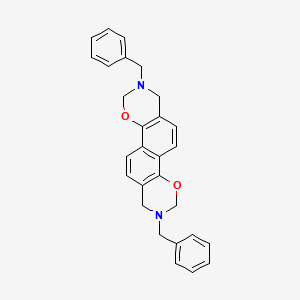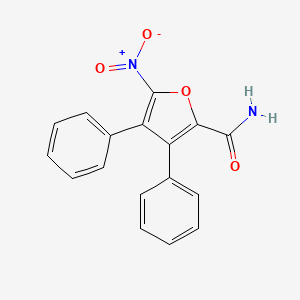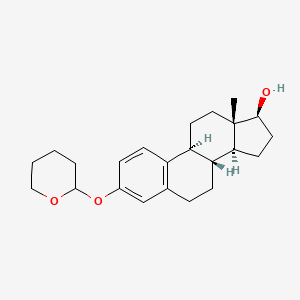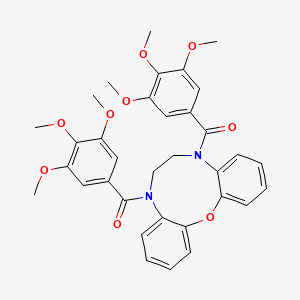
Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxadiazonines, which are characterized by their tricyclic ring systems. The presence of trimethoxybenzoyl groups further enhances its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation to achieve higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to substitution reactions, particularly nucleophilic aromatic substitution, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trimethoxybenzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Dibenz(b,f)(1,4)oxazepine: Known for its pharmacological activities, including antidepressant and analgesic properties.
Dibenz(b,e)(1,4)oxazepine: Another structurally related compound with potential therapeutic applications.
Uniqueness: Dibenz(b,h)(1,4,7)oxadiazonine, 5,6,7,8-tetrahydro-5,8-bis(3,4,5-trimethoxybenzoyl)- is unique due to its specific structural configuration and the presence of trimethoxybenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
86573-52-6 |
|---|---|
Fórmula molecular |
C34H34N2O9 |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
[12-(3,4,5-trimethoxybenzoyl)-2-oxa-9,12-diazatricyclo[11.4.0.03,8]heptadeca-1(17),3,5,7,13,15-hexaen-9-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C34H34N2O9/c1-39-27-17-21(18-28(40-2)31(27)43-5)33(37)35-15-16-36(34(38)22-19-29(41-3)32(44-6)30(20-22)42-4)24-12-8-10-14-26(24)45-25-13-9-7-11-23(25)35/h7-14,17-20H,15-16H2,1-6H3 |
Clave InChI |
YVYIIQVQWIOHJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


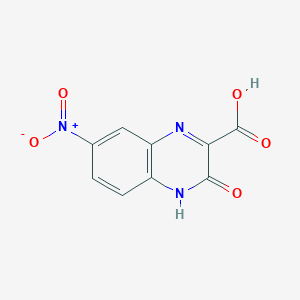
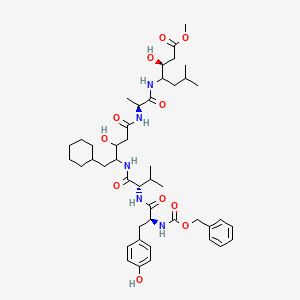
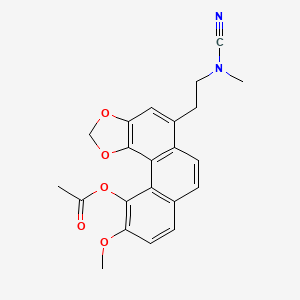
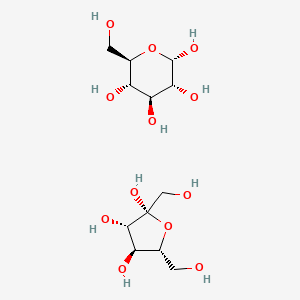

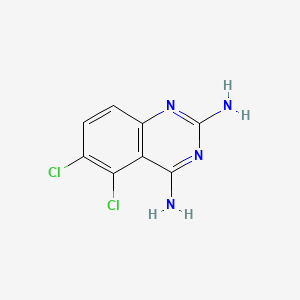
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
